1-Bromocyclobutane-1-carbonitrile
Overview
Description
1-Bromocyclobutane-1-carbonitrile (CAS Number: 39994-98-4) is a chemical compound with the molecular formula C₅H₆BrN . It falls within the category of strained carbocyclic systems, specifically bicyclo[1.1.0]butane (BCB). Despite its small size, BCBs exhibit intriguing properties due to their high strain energy. Historically regarded as laboratory curiosities, recent developments have positioned them as powerful synthetic workhorses .
Synthesis Analysis
The first known synthesis of a BCB was reported in 1959 by Wiberg and Ciula. They treated ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide, resulting in an ester-substituted BCB. This approach has since been generalized for the synthesis of the parent, unsubstituted bicyclo[1.1.0]butane .
Molecular Structure Analysis
The molecular formula of This compound is C₅H₆BrN . It consists of a four-membered cyclobutane ring with a bromine atom and a cyano group attached. The bridgehead bond in BCBs contributes to their unique reactivity and strain energy .
Chemical Reactions Analysis
BCBs can participate in various chemical transformations, including strain-release reactions. Their high strain energy makes them valuable synthetic intermediates. Additionally, the olefinic character of the bridgehead bond allows BCBs to be elaborated into other ring systems and function as covalent warheads for bioconjugation .
Scientific Research Applications
Synthesis and Reaction Pathways
1-Bromocyclobutane-1-carbonitrile serves as a key intermediate in various synthetic pathways due to its unique structural and reactive properties. Research has demonstrated its versatility in the synthesis of complex molecular structures and its participation in diverse chemical reactions.
Synthesis of Bicyclic and Methylenecyclobutane Derivatives
A study highlighted the use of this compound derivatives in generating anti-Markownikoff products through bromination and bromomethoxylation. Subsequent dehydrobromination led to bicyclobutane derivatives and substituted methylenecyclobutane, showcasing its utility in creating complex cyclic structures (Razin et al., 2003).
Photocycloaddition Reactions
The compound has also been involved in photocycloaddition reactions, contributing to the formation of cyclobuta derivatives and cyclobutenes. This process underscores its role in constructing polycyclic compounds and elucidates its photoreactive characteristics (Schwebel & Margaretha, 2000).
Coupling Reactions for Heterocyclic Compounds
Another application includes its transformation into Cp2Zr(benzocyclobutadiene), which, when coupled with alkynes or nitriles, yields substituted naphthalenes and isoquinolines. This method highlights its potential in synthesizing heterocyclic compounds with significant structural diversity (Ramakrishna & Sharp, 2003).
Chemical Transformations and Isomerization
This compound is instrumental in facilitating chemical transformations and isomerization processes, leading to the formation of novel compounds with potential applications in various fields.
Isomerization to Bicyclobutane Carboxylic Acid Derivatives
It undergoes prototropic isomerization to form 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives, demonstrating its capability in isomerization reactions that are crucial for synthesizing compounds with specific functional groups (Razin & Ulin, 2003).
Formation of Polycyclic Skeletons
Its utility extends to the eco-friendly synthesis of polycyclic skeletons through tandem double cyclization of 1,6-dienes. This method emphasizes its role in green chemistry, highlighting an approach that minimizes environmental impact while achieving high regioselectivity (Liu et al., 2020).
Mechanism of Action
Target of Action
It’s known that small, strained carbocyclic systems like 1-bromocyclobutane-1-carbonitrile have been studied for their potential as bioisosteres .
Mode of Action
It’s known that strained carbocyclic species like this compound have unique chemistry that has captivated organic chemists from a theoretical and fundamental standpoint . They have been studied extensively for their high strain energy and potential as bioisosteres .
Biochemical Pathways
It’s known that strained carbocyclic species like this compound have been studied for their potential as bioisosteres , which suggests they may interact with various biochemical pathways.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution.
Result of Action
It’s known that strained carbocyclic species like this compound have been studied for their potential as bioisosteres , which suggests they may have various molecular and cellular effects.
Action Environment
It’s known that the compound is a liquid at room temperature , which suggests that temperature could be a significant environmental factor.
Properties
IUPAC Name |
1-bromocyclobutane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN/c6-5(4-7)2-1-3-5/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXIMWRBRVXDOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39994-98-4 | |
Record name | 1-bromocyclobutane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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